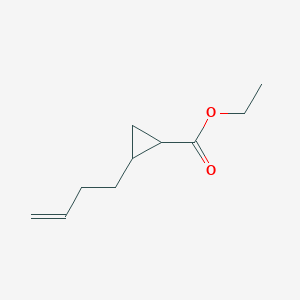
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound features a cyclopropane ring, which is a three-membered carbon ring, attached to an ethyl ester group and a but-3-en-1-yl substituent. The unique structure of cyclopropane rings imparts significant strain due to the 60-degree bond angles, making these compounds interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. For instance, the reaction between ethyl diazoacetate and but-3-en-1-yl bromide in the presence of a rhodium catalyst can yield the desired cyclopropane carboxylate .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and efficiency of the synthesis. Additionally, the purification of the product may involve techniques like distillation or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the but-3-en-1-yl group to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the but-3-en-1-yl substituent, making it less reactive in certain chemical reactions.
Methyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Butyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Contains a butyl ester group, which may affect its solubility and reactivity.
Uniqueness
This compound is unique due to its combination of a strained cyclopropane ring and a but-3-en-1-yl substituent. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
61452-53-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
ethyl 2-but-3-enylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
DUYLTADZJFMUQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















